An In-depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Chloro-5-methylpyridine 1-oxide: Properties, Reactivity, and Applications
Abstract
2-Chloro-5-methylpyridine 1-oxide is a heterocyclic compound of significant interest in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chloro group and the dual-natured N-oxide functionality, render it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characteristic reactivity, and key applications, with a focus on its role in the development of pharmaceuticals and agrochemicals. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and detailed experimental context.
Introduction and Core Characteristics
2-Chloro-5-methylpyridine 1-oxide, also known by its CAS Number 20173-49-3 , is a substituted pyridine derivative that serves as a pivotal building block in synthetic chemistry.[1][2] The presence of the N-oxide group fundamentally alters the electronic landscape of the pyridine ring compared to its parent, 2-chloro-5-methylpyridine. This modification not only influences the molecule's physical properties but also unlocks unique reaction pathways, making it an indispensable tool for synthetic chemists.[3][4] Its utility is primarily demonstrated in its role as an intermediate for producing a wide array of more complex chemical compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][5]
Physicochemical Properties
The physical and chemical characteristics of 2-Chloro-5-methylpyridine 1-oxide are foundational to its handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, and its properties are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1][6][7] |
| Molecular Weight | 143.57 g/mol | [1][6][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 320.166 °C at 760 mmHg | [1] |
| Density | 1.229 g/cm³ | [1] |
| Flash Point | 147.431 °C | [1] |
| pKa (Predicted) | -0.52 ± 0.10 | [1] |
Synthesis and Manufacturing
The primary route to 2-Chloro-5-methylpyridine 1-oxide involves the direct oxidation of its corresponding pyridine precursor, 2-chloro-5-methylpyridine. This transformation is a classic example of N-oxidation of a heterocyclic aromatic amine.
General Oxidation Protocol
The N-oxidation of pyridines is typically achieved using peroxy acids (peracids) such as meta-chloroperoxybenzoic acid (m-CPBA) or, more economically, with hydrogen peroxide in an acidic medium like acetic acid.[3][4] The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidizing agent.
Caption: General synthesis of 2-Chloro-5-methylpyridine 1-oxide via N-oxidation.
Industrial Precursor Synthesis
It is noteworthy that the precursor, 2-chloro-5-methylpyridine, is itself a valuable industrial chemical. It is often synthesized from 3-methylpyridine N-oxide by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9] This reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus center, followed by rearrangement and chloride attack on the pyridine ring. Controlling the reaction conditions is crucial to favor the formation of the desired 2-chloro-5-methyl isomer over other potential products like 4-chloro-3-methylpyridine.[9]
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-5-methylpyridine 1-oxide is dictated by the electronic interplay of its substituents. The N-oxide group acts as a powerful activating group, fundamentally altering the reaction profile of the pyridine ring.[4]
-
Electron Donation: The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions. This makes the ring more susceptible to electrophilic attack than pyridine itself.[4]
-
Electron Withdrawal: Through its inductive effect, the positively charged nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack.
This dual nature allows for a rich and versatile chemistry.
Caption: Core reactivity pathways for 2-Chloro-5-methylpyridine 1-oxide.
Electrophilic Aromatic Substitution: Nitration
The N-oxide group strongly directs electrophiles to the C4 position. A prime example is the nitration reaction, which is a critical step for introducing further functionality.[4] The reaction of 2-Chloro-5-methylpyridine 1-oxide with a mixture of concentrated nitric and sulfuric acids yields 2-chloro-5-methyl-4-nitropyridine-1-oxide.[10]
Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide [10]
-
Reaction Setup: Prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid in a suitable reaction vessel.
-
Addition of Reactant: Slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide to the acid mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Heating: Heat the reaction mixture and stir at 100 °C for 2 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it into ice water.
-
Neutralization & Isolation: Adjust the pH to 2-3 with a sodium carbonate solution. The resulting yellow solid product is collected by filtration and washed with ice water.
-
Extraction: The aqueous filtrate is extracted with hot chloroform to recover any dissolved product.
-
Final Purification: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
This protocol reliably produces 2-chloro-5-methyl-4-nitropyridine-1-oxide in high yield (approx. 80%).[10] The resulting nitro group can then be reduced to an amine, which is a versatile handle for building more complex molecules.[11]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the adjacent N-oxide group and the ring nitrogen itself.[11] This allows for the displacement of the chloride ion by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for C-N, C-O, and C-S bond formation. The N-oxide group helps to stabilize the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.[11]
Deoxygenation
A key strategic reaction of pyridine N-oxides is their deoxygenation to the corresponding pyridine.[3][12] This allows the N-oxide to be used as an "activating and directing group" that can be removed once its synthetic purpose has been served. Common reagents for deoxygenation include trivalent phosphorus compounds (e.g., PCl₃) or reducing metals like zinc.[12] This two-step sequence of N-oxidation followed by substitution and subsequent deoxygenation provides access to pyridine derivatives that are difficult to synthesize directly.
Applications in Industry
The versatile reactivity of 2-Chloro-5-methylpyridine 1-oxide makes it a valuable intermediate in several industrial sectors.[1]
-
Pharmaceutical Production: It serves as a crucial building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1][5] The pyridine scaffold is a privileged structure in medicinal chemistry, and this intermediate provides a convenient entry point for constructing molecules aimed at diverse therapeutic targets.[5]
-
Agrochemical Production: This compound is a key component in the synthesis of modern pesticides and herbicides.[1] The related compound, 2-chloro-5-methylpyridine, is a known intermediate for neonicotinoid insecticides.[13]
-
General Organic Synthesis: Beyond specific applications, it is widely used as a reactant to create new chemical compounds with specific properties for various industries.[1]
Safety and Handling
Proper handling of 2-Chloro-5-methylpyridine 1-oxide is essential for laboratory and industrial safety. While specific safety data for the N-oxide is limited, the data for the closely related 2-chloro-5-methylpyridine provides a strong basis for handling procedures.[14][15]
-
Hazards: The compound is considered hazardous. It may be harmful if swallowed or in contact with skin and can cause skin irritation.[15] It should be handled with care, avoiding all personal contact, including inhalation.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][15] In case of insufficient ventilation, use a suitable respirator.[14]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames. Incompatible materials include strong acids and strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]
Conclusion
2-Chloro-5-methylpyridine 1-oxide is more than just a chemical intermediate; it is a testament to the power of functional group manipulation in organic synthesis. The strategic introduction of the N-oxide group transforms the reactivity of the pyridine ring, enabling chemists to perform substitutions that would otherwise be challenging. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its industrial importance. A thorough understanding of its properties, synthesis, and reactivity is crucial for any scientist or researcher looking to leverage this versatile building block for the creation of novel and valuable molecules.
References
-
PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | CAS 20173-49-3 . LookChem. [Link]
-
Recent trends in the chemistry of pyridine N-oxides . ARKAT USA. [Link]
-
Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers . ACS Publications - Organic Letters. [Link]
-
Pyridine Lecture Notes . Dr. Diksha Katiyar. [Link]
-
2 Chloro 5 Methylpyridine 1 Oxide . IndiaMART. [Link]
-
Pyridine-N-oxide . Wikipedia. [Link]
-
Typical reactions of pyridine N-oxides . ResearchGate. [Link]
- Process for making 2-chloro-5-methylpyridine.
-
2-Chloro-5-methylpyridin-1-ium-1-olate . PubChem. [Link]
-
2-CHLORO-5-METHYLPYRIDINE 1-OXIDE | CAS#:20173-49-3 . Chemsrc. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine . SciSpace. [Link]
-
2 Chloro 5 Methyl 4 Nitropyridine 1 Oxide Chemical Powder . IndiaMART. [Link]
-
2-Chloro-5-methyl-pyridine - 1H NMR Spectrum . SpectraBase. [Link]
-
2-Chloro-5-methylpyridine: A Key Intermediate in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . National Institutes of Health (NIH). [Link]
-
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor . ResearchGate. [Link]
Sources
- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-5-methylpyridine 1-oxide | CymitQuimica [cymitquimica.com]
- 7. 2-Chloro-5-methylpyridin-1-ium-1-olate | C6H6ClNO | CID 13431623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 10. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 11. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 12. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
